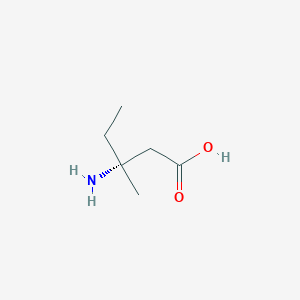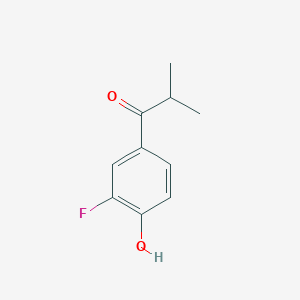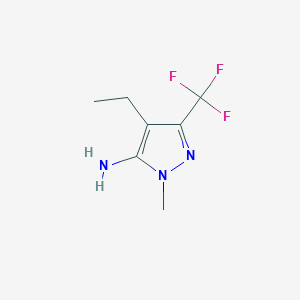
2-Chloro-6-(oxetan-3-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(oxetan-3-yloxy)aniline: is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is characterized by the presence of a chloro group at the second position and an oxetane ring at the sixth position of the aniline structure. It is primarily used for research purposes and has applications in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-6-(oxetan-3-yloxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and oxetane derivatives.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride (NaH), and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Procedure: The oxetane derivative is reacted with 2-chloroaniline under the specified conditions to yield the desired product.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
2-Chloro-6-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Corresponding oxidized products
Reduction: Corresponding reduced products
Substitution: Substituted aniline derivatives
Applications De Recherche Scientifique
2-Chloro-6-(oxetan-3-yloxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(oxetan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The oxetane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting various biochemical pathways. The chloro group can also participate in substitution reactions, further modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
2-Chloroaniline: Lacks the oxetane ring, making it less reactive in certain chemical reactions.
6-(Oxetan-3-yloxy)aniline: Lacks the chloro group, affecting its reactivity and biological activity.
2-Chloro-4-(oxetan-3-yloxy)aniline: Similar structure but with the oxetane ring at a different position, leading to different reactivity and applications.
Uniqueness:
2-Chloro-6-(oxetan-3-yloxy)aniline is unique due to the presence of both the chloro group and the oxetane ring, which impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
2-chloro-6-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C9H10ClNO2/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6H,4-5,11H2 |
Clé InChI |
UXINJOMGTQFNQK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)OC2=C(C(=CC=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)


amine](/img/structure/B15274079.png)
![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)






![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)
![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)

